molecular formula C12H15NO2 B13027281 4-Benzylmorpholine-3-carbaldehyde

4-Benzylmorpholine-3-carbaldehyde

Cat. No.: B13027281
M. Wt: 205.25 g/mol
InChI Key: IQAQDCSPZPRHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylmorpholine-3-carbaldehyde is an organic compound with the molecular formula C12H15NO2. It is a derivative of morpholine, a heterocyclic amine, and features a benzyl group attached to the nitrogen atom and an aldehyde group at the third position of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-3-carbaldehyde typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine, followed by oxidation to introduce the aldehyde group at the third position. Common oxidizing agents used in this process include pyridinium chlorochromate (PCC) and manganese dioxide (MnO2) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylmorpholine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Benzylmorpholine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Benzylmorpholine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Benzylmorpholine-3-carbaldehyde is unique due to the presence of both the benzyl and aldehyde groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-benzylmorpholine-3-carbaldehyde

InChI

InChI=1S/C12H15NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2

InChI Key

IQAQDCSPZPRHMO-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.